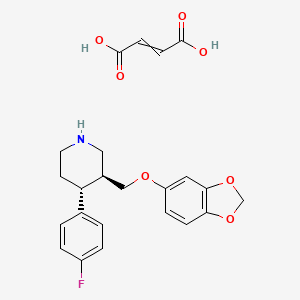
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paroxetine maleate: is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various mental health conditions, including major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder . It is known for its potent inhibition of serotonin reuptake, which helps alleviate symptoms associated with these conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Paroxetine maleate is synthesized by reacting paroxetine free base with maleic acid. The reaction typically occurs at temperatures below 40°C, using solvents such as alkanols, ketones, or esters for recrystallization . This process ensures the compound is substantially free of impurities .
Industrial Production Methods: In industrial settings, paroxetine maleate is produced through a similar process, with careful control of reaction conditions to maintain high purity and yield. The use of specific solvents and temperature control is crucial to achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Paroxetine maleate undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized under specific conditions, leading to the formation of various metabolites.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of paroxetine, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Paroxetine maleate is used in research to study its chemical properties, stability, and interactions with other compounds .
Biology: In biological research, paroxetine maleate is used to investigate its effects on neurotransmitter systems, particularly serotonin, and its impact on brain function .
Medicine: Medically, paroxetine maleate is extensively studied for its therapeutic effects in treating mental health disorders. Research focuses on its efficacy, safety, and potential side effects .
Industry: In the pharmaceutical industry, paroxetine maleate is used as a reference compound for developing new SSRIs and other related medications .
Wirkmechanismus
Paroxetine maleate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT) receptor . This inhibition increases serotonin levels in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound primarily targets the serotonin pathways in the brain, modulating mood and emotional responses .
Vergleich Mit ähnlichen Verbindungen
- Citalopram
- Escitalopram
- Fluoxetine
- Fluvoxamine
- Sertraline
Comparison: Paroxetine maleate is unique among SSRIs due to its high potency and selectivity for serotonin reuptake inhibition . Compared to other SSRIs, it has a higher incidence of withdrawal effects upon cessation . it is well-tolerated by most patients and has a similar adverse effect profile to other SSRIs .
Eigenschaften
Molekularformel |
C23H24FNO7 |
|---|---|
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/t14-,17-;/m0./s1 |
InChI-Schlüssel |
AEIUZSKXSWGSRU-RVXRQPKJSA-N |
Isomerische SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
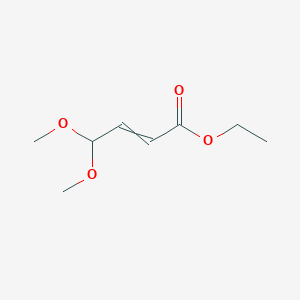
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
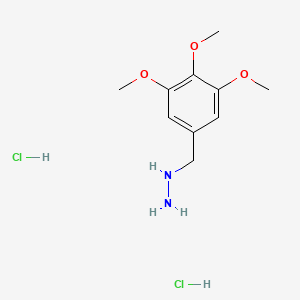

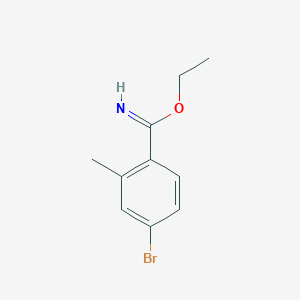

![3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12434219.png)

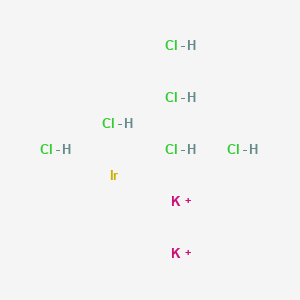


![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
